molecular formula C24H21N3 B4075134 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole

2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole

Cat. No.: B4075134
M. Wt: 351.4 g/mol
InChI Key: DOFCKEKXFOFHTO-UHFFFAOYSA-N
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Description

This compound features a central indole core substituted at the 3-position with a hybrid benzyl group bearing a 2-methylindole and a 3-pyridyl moiety. The 3-pyridyl group introduces polarity and hydrogen-bonding capacity, which may enhance binding interactions in biological systems compared to non-polar or electron-withdrawing substituents.

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-15-22(18-9-3-5-11-20(18)26-15)24(17-8-7-13-25-14-17)23-16(2)27-21-12-6-4-10-19(21)23/h3-14,24,26-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCKEKXFOFHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions . Another approach is the use of organocatalysts in a one-pot three-component reaction, which involves the reaction of phthalhydrazide, aldehydes, and indoline-2-one under reflux conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that indoles can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Properties
Indole derivatives also possess antimicrobial activity against a range of pathogens. The presence of the pyridine ring enhances the compound's interaction with microbial enzymes, making it a candidate for developing new antibiotics. Research has shown that certain indole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .

Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting oxidative stress and inflammation in neuronal cells .

Material Science Applications

Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, leading to improved device performance .

Sensors
Indole-based compounds are being explored as sensing materials due to their ability to interact with various analytes. For example, the compound can be functionalized to develop sensors for detecting environmental pollutants or biological markers, leveraging its fluorescence properties .

Synthesis and Case Studies

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available indoles and pyridines. Common methods include:

  • Condensation Reactions : Combining indole derivatives with pyridine-based reagents under acidic or basic conditions.
  • Cyclization Reactions : Utilizing cyclization techniques to form the indole structure while incorporating the pyridine moiety.

Case Study: Anticancer Activity
A notable study investigated the anticancer effects of various indole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, attributed to the compound's ability to induce apoptosis via mitochondrial pathways. This study highlights the potential of this compound as a lead candidate for further drug development .

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the benzyl position significantly impacts molecular properties. Key comparisons include:

Compound Name Substituent A Substituent B Molecular Weight (g/mol) Calculated logP<sup>a</sup> Key Properties Reference
Target Compound 2-Methyl-1H-indol-3-yl 3-Pyridyl ~364<sup>b</sup> ~4.1 Hypothesized enhanced polarity and H-bonding -
2-Methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole 2-Methyl-1H-indol-3-yl 4-Nitrophenyl 395.5 6.2 High lipophilicity, electron-withdrawing
N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline Pyridin-2-yl 3-Nitroaniline ~364 ~3.8 Moderate yield (synthesized via FCC)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole 1H-Imidazol-5-yl 7-Chloro 345.09 ~3.5 Characterized by NMR, moderate solubility

Notes: <sup>a</sup> logP values estimated using fragment-based methods. <sup>b</sup> Molecular weight inferred from analog in by replacing 4-nitrophenyl (C₆H₄NO₂) with 3-pyridyl (C₅H₄N).

  • Electron-Donating vs.
  • Polarity : The pyridyl group enhances polarity compared to phenyl or nitro-substituted analogs, which may improve aqueous solubility and bioavailability.

Structural and Spectroscopic Comparisons

  • 13C-NMR Shifts : Evidence reports C-3 chemical shifts at ~101–109 ppm for indole derivatives, consistent with sp² hybridization. The pyridyl group in the target compound may deshield adjacent carbons, shifting signals upfield compared to nitro-substituted analogs.
  • Crystallography : Indole derivatives with pyridyl groups (e.g., ) exhibit planar geometries, favoring π-π stacking interactions.

Biological Activity

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole (C24H21N3) is a complex indole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes an indole core, which is known for its diverse biological activities. The compound's molecular formula is C24H21N3 with a molecular weight of 369.44 g/mol. Its structural features contribute to its interactions with various biological targets.

Antimicrobial Activity

Indole derivatives have shown significant antimicrobial properties. In studies involving similar indole compounds, it was found that:

  • Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • For instance, a related compound demonstrated an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that the target compound may exhibit comparable or enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Research indicates that:

  • Compounds with indole structures can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • For example, a study reported that indole derivatives exhibited significant antiproliferative activity against several cancer cell lines (A549, HT-29) with IC50 values in the micromolar range .
  • The presence of the pyridine moiety in the structure may enhance the interaction with cancer cell receptors, potentially leading to increased cytotoxicity.

Anti-inflammatory Activity

Indole compounds are also recognized for their anti-inflammatory properties:

  • They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
  • A specific derivative exhibited promising results in reducing inflammation markers in vitro, indicating that the target compound may possess similar anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related indole compounds:

Study Compound Activity Results
Zhang et al. (2023)2-amino-3-cyano derivativesAnticancerSignificant activity against H460, A549 cell lines
MDPI Study (2023)IndolylquinazolinonesAntimicrobialMIC values as low as 0.98 μg/mL against MRSA
Recent Review (2024)Indole-containing complexesAnticancerHigher activity than reference drugs like gefitinib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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